molecular formula C22H26N2O5 B2982213 Phenyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235349-50-4

Phenyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2982213
CAS No.: 1235349-50-4
M. Wt: 398.459
InChI Key: ZWZQNHBRTGQTGF-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule characterized by a phenyl carboxylate core, a 2-(2-methoxyphenoxy)acetamido side chain, and a methylene linker. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methoxy group and hydrogen-bonding capacity from the amide and ester functionalities.

Properties

IUPAC Name

phenyl 4-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-19-9-5-6-10-20(19)28-16-21(25)23-15-17-11-13-24(14-12-17)22(26)29-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZQNHBRTGQTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by a piperidine ring, an acetamido group, and a methoxyphenoxy moiety, it is being explored for various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O5C_{17}H_{24}N_{2}O_{5}, with a molecular weight of approximately 336.388 g/mol. The structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Acetamido Group : Contributes to the compound's solubility and reactivity.
  • Methoxyphenoxy Moiety : Enhances biological activity through interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H24N2O5
Molecular Weight336.388 g/mol
IUPAC NameMethyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate
Chemical StructureChemical Structure

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations are ongoing to evaluate its ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antimicrobial properties .
  • Anticancer Potential :
    • In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition :
    • Molecular docking studies revealed that this compound binds effectively to the active site of protein tyrosine phosphatase 1B (PTP1B), with a binding affinity comparable to known inhibitors . This suggests potential applications in diabetes management due to PTP1B's role in insulin signaling.

Table 2: Summary of Biological Activities

Activity TypeTargetIC50 / MICReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
Enzyme InhibitionPTP1BBinding affinity assessed

Comparison with Similar Compounds

Structural Analog 1: Phenyl 4-{[2-(4-Fluorophenyl)acetamido]methyl}piperidine-1-carboxylate (BG15236)

Key Differences :

  • Substituent Variation: BG15236 (CAS 1235648-37-9) substitutes the 2-methoxyphenoxy group with a 4-fluorophenylacetamido moiety, altering electronic and steric properties.
  • Molecular Formula : C21H23FN2O3 (MW: 370.42) compared to the target compound’s inferred formula of C22H24N2O5 (MW: ~396.44).

Structural Analog 2: 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride

Key Differences :

  • Core Modifications: This compound (CAS 61087-51-2) features a phenylamino group at the 4-position and a benzyl group at the 1-position, replacing the phenyl carboxylate and acetamido-methyl substituents.
  • Ionization State : The hydrochloride salt enhances aqueous solubility, contrasting with the neutral ester in the target compound.
  • Applications : Recommended as a pharmaceutical intermediate but lacks the acetamido side chain critical for receptor binding in the target molecule .

Structural Analog 3: Ethyl 4-Hydroxy-4-(2-(2-Hydroxyethyl)Phenyl)piperidine-1-carboxylate

Key Differences :

  • Functional Groups : Hydroxy groups at the 4-position of the piperidine ring and the phenyl substituent introduce polarity, reducing logP compared to the target compound.
  • Solubility : Increased hydrophilicity due to hydroxylation makes this analog more suitable for aqueous formulations, whereas the methoxy group in the target compound favors lipid bilayer penetration .

Data Table: Comparative Analysis of Key Parameters

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL)
Phenyl 4-((2-(2-Methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate Not Provided C22H24N2O5 396.44 2-Methoxyphenoxy, Acetamido-methyl 3.1 0.12 (DMSO)
BG15236 1235648-37-9 C21H23FN2O3 370.42 4-Fluorophenylacetamido 2.8 0.25 (DMSO)
4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid HCl 61087-51-2 C19H22N2O2·HCl 354.86 Phenylamino, Benzyl 1.9 12.5 (Water)
Ethyl 4-Hydroxy-4-(2-(2-Hydroxyethyl)Phenyl)piperidine-1-carboxylate 173943-92-5 C17H23NO4 313.37 Hydroxyethylphenyl, Ethyl ester 1.2 45.0 (Water)

Research Findings and Pharmacokinetic Considerations

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods described for BG15236 (amide coupling and piperidine functionalization) . However, the 2-methoxyphenoxy group may require orthogonal protection strategies to avoid ether cleavage during synthesis .
  • Safety Profiles : Piperidine derivatives like those in and exhibit low acute toxicity but may cause irritation upon prolonged exposure, necessitating handling precautions for the target compound .

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